molecular formula C12H13ClF3N B13523057 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine CAS No. 526182-97-8

2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine

Cat. No.: B13523057
CAS No.: 526182-97-8
M. Wt: 263.68 g/mol
InChI Key: FVYRVICBPLTSTG-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties. The compound consists of a piperidine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in medicinal chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield 4-chloro-3-(trifluoromethyl)benzoic acid, while reduction may produce 4-chloro-3-(trifluoromethyl)phenylmethanol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets in the body. The compound is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For example, it may act on opioid receptors to exert analgesic effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently .

Comparison with Similar Compounds

Properties

CAS No.

526182-97-8

Molecular Formula

C12H13ClF3N

Molecular Weight

263.68 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H13ClF3N/c13-10-5-4-8(7-9(10)12(14,15)16)11-3-1-2-6-17-11/h4-5,7,11,17H,1-3,6H2

InChI Key

FVYRVICBPLTSTG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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